molecular formula C6H7FN2OS B1397751 N-(4-(fluoromethyl)thiazol-2-yl)acetamide CAS No. 1217486-96-8

N-(4-(fluoromethyl)thiazol-2-yl)acetamide

Cat. No. B1397751
M. Wt: 174.2 g/mol
InChI Key: FKQBVKPXCZYXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(fluoromethyl)thiazol-2-yl)acetamide” is a member of thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are important heterocycles in the world of chemistry and have been used in the development of various drugs and biologically active agents .


Synthesis Analysis

Thiazoles can be synthesized through several artificial paths and varied physico-chemical factors . A mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol were heated during the initial stage of reaction .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Due to its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has demonstrated that thiazole derivatives exhibit potent antimicrobial and antifungal activities. For instance, Alsantali et al. (2020) synthesized a series of thiazole acetamide derivatives, showing significant antibacterial and antifungal activities against various strains, suggesting their potential as future drug prospects in biological and medicinal sciences (Alsantali et al., 2020). Similarly, Saravanan et al. (2010) developed novel thiazoles that displayed significant anti-bacterial and anti-fungal activities, highlighting their potential in antimicrobial treatments (Saravanan et al., 2010).

Anticancer Agents

The development of thiazole derivatives as anticancer agents has been a focus of several studies. Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which showed anticancer activity against human lung adenocarcinoma cells, with some compounds exhibiting high selectivity and inducing apoptosis (Evren et al., 2019). Abu-Melha (2021) further investigated N-arylacetamide derivatives, revealing their cytotoxic activities against various cancer cell lines, particularly breast cancer (Abu-Melha, 2021).

Enzyme Inhibition

Thiazole compounds have also been evaluated for their enzyme inhibitory activities. A study by Koppireddi et al. (2014) synthesized thiazole derivatives that showed α-glucosidase inhibitory activity, which could be beneficial in managing diabetes (Koppireddi et al., 2014). Another study focused on the synthesis of thiazole-containing compounds that inhibited urease enzyme, suggesting potential applications in treating diseases caused by urease-producing pathogens (Gull et al., 2016).

Future Directions

Thiazoles have been the focus of medicinal chemists due to their wide range of biological activities and their presence in more than 18 FDA-approved drugs as well as in numerous experimental drugs . This suggests that “N-(4-(fluoromethyl)thiazol-2-yl)acetamide” and other thiazole derivatives could have potential for future drug development.

properties

IUPAC Name

N-[4-(fluoromethyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2OS/c1-4(10)8-6-9-5(2-7)3-11-6/h3H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQBVKPXCZYXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(fluoromethyl)thiazol-2-yl)acetamide

Synthesis routes and methods

Procedure details

A mixture of 1-chloro-3-fluoro-propan-2-one (Step 38.3) (1.14 g, 10.3 mmol) and N-acetyl-2-thiourea (1.22 g, 10.3 mmol) in EtOH (10 mL) is stirred for 1.5 h at reflux, allowed to cool and concentrated. The residue is dissolved in DCM/H2O and extracted with DCM. The organic phase is dried (Na2SO4), filtered and concentrated. The residue is purified by silica gel column chromatography (Hex/EtOAc, 1:1) to afford 0.143 g of the title compound: ESI-MS: 173.1 [M−H]−; tR=1.98 min (System 1); TLC: Rf=0.21 (Hex/EtOAc, 1:1).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(fluoromethyl)thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-(fluoromethyl)thiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-(fluoromethyl)thiazol-2-yl)acetamide
Reactant of Route 4
N-(4-(fluoromethyl)thiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-(fluoromethyl)thiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-(fluoromethyl)thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.